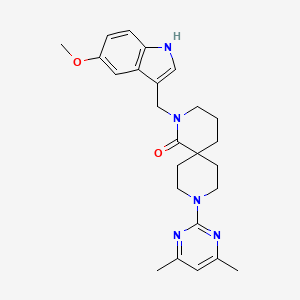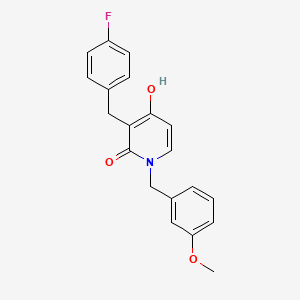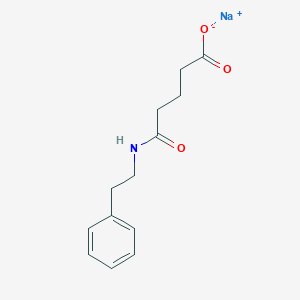![molecular formula C23H19NO6 B2380120 N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamid CAS No. 920446-23-7](/img/structure/B2380120.png)
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide” is a chemical compound with the molecular formula C23H19NO6 . It has an average mass of 405.400 Da and a monoisotopic mass of 405.121246 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide” are determined by its molecular structure. It has an average mass of 405.400 Da and a monoisotopic mass of 405.121246 Da .Wirkmechanismus
The exact mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins that are involved in the inflammatory response and cancer progression. It has also been shown to modulate the levels of various neurotransmitters that are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. Furthermore, it has been shown to protect against oxidative stress and neurotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide is its potential therapeutic applications in various fields of medicine. It has been shown to possess various pharmacological properties and has been studied extensively for its potential use in the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. However, one of the limitations of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide. One of the potential areas of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Furthermore, the elucidation of its exact mechanism of action and the identification of its molecular targets can provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide involves the condensation of 3,4-dimethoxybenzoyl chloride and 3-methyl-1-benzofuran-6-carboxylic acid in the presence of a coupling reagent, followed by the amidation of the resulting acid chloride with furan-2-carboxamide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Furan-Derivate, einschließlich der hier vorliegenden Verbindung, weisen eine signifikante antibakterielle Aktivität auf . Sie wurden zur Entwicklung zahlreicher innovativer antibakterieller Wirkstoffe zur Bekämpfung von mikrobieller Resistenz eingesetzt . Dies ist besonders wichtig angesichts des globalen Problems der mikrobiellen Resistenz aufgrund der Ineffektivität derzeit verfügbarer antimikrobieller Medikamente .
Antioxidative Aktivität
Einige Benzamid-Verbindungen, die aus 2,3-Dimethoxybenzoesäure synthetisiert wurden, zeigten eine effektive Gesamtan antioxidative, freie Radikale abfangende und Metall chelatisierende Aktivität . Diese Verbindungen erwiesen sich in einigen Fällen als wirksamer als Standardbehandlungen .
Anti-inflammatorische und immunologische Modulator-Eigenschaften
N-(2,4-Diaryltetrahydroquinolin-1-yl)furan-2-carboxamid-Derivate, ähnlich der hier vorliegenden Verbindung, sind dafür bekannt, potente entzündungshemmende und immunologische Modulator-Eigenschaften aufzuweisen . Diese Eigenschaften machen sie zu relevanten therapeutischen Wirkstoffen im Bereich der pharmazeutischen Chemie .
Antitumoraktivität
Die hier vorliegende Verbindung ist auch dafür bekannt, eine potente Antitumoraktivität aufzuweisen . Dies macht sie zu einem potenziellen Kandidaten für weitere Forschung und Entwicklung im Bereich der Krebstherapie .
Antifungal-Aktivität
Furan-Derivate, einschließlich der hier vorliegenden Verbindung, weisen eine signifikante antifungale Aktivität auf . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antimykotika .
Arzneimittelforschung
Die hier vorliegende Verbindung wurde im Prozess der Arzneimittelforschung eingesetzt . Ihre biochemischen Eigenschaften wurden mit Hilfe von Computerwerkzeugen validiert, was sie zu einem potenziellen Kandidaten für die Entwicklung neuer therapeutischer Wirkstoffe macht .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6/c1-13-16-8-7-15(24-23(26)18-5-4-10-29-18)12-19(16)30-22(13)21(25)14-6-9-17(27-2)20(11-14)28-3/h4-12H,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFKZGBMTXYCNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B2380037.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2380041.png)

![N-({1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine](/img/structure/B2380043.png)
![N-(4-methylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2380044.png)

![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380048.png)
![5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole](/img/structure/B2380049.png)
![N~4~-(1,3-benzodioxol-5-ylmethyl)-2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2380052.png)
![6-Oxa-2-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2380053.png)
![3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide](/img/structure/B2380055.png)
![6,7-Dimethyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2380056.png)
